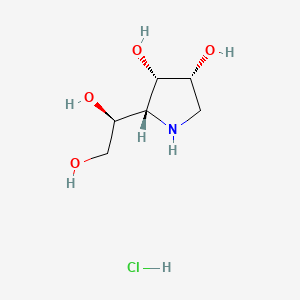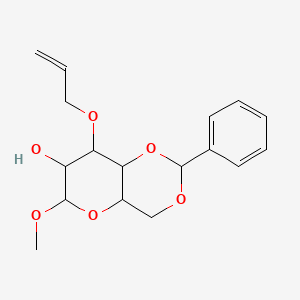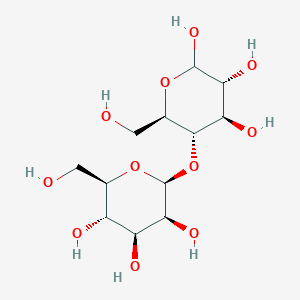
4-O-beta-D-mannopyranosyl-D-glucopyranose
Übersicht
Beschreibung
4-O-beta-D-Mannopyranosyl-D-glucopyranose, also known as beta-D-mannosyl-(1->4)-D-glucose or (GLC)1 (man)1, belongs to the class of organic compounds known as O-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via an O-glycosidic bond .
Molecular Structure Analysis
The molecular formula of 4-O-beta-D-Mannopyranosyl-D-glucopyranose is C12H22O11 . Its molecular weight is 342.3 . The InChI string representation of its structure is InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9+,10-,11?,12+/m1/s1 .Chemical Reactions Analysis
4-O-beta-D-Mannopyranosyl-D-glucopyranose is involved in a chemical reaction catalyzed by the enzyme 4-O-beta-D-mannosyl-D-glucose phosphorylase . The reaction is as follows: 4-O-beta-D-mannopyranosyl-D-glucopyranose + phosphate -> D-glucose + alpha-D-mannose 1-phosphate .Physical And Chemical Properties Analysis
4-O-beta-D-Mannopyranosyl-D-glucopyranose is a white to off-white crystalline powder . It should be stored at -20°C for long-term storage .Wissenschaftliche Forschungsanwendungen
Glycoprotein Synthesis and Processing
4-O-beta-D-mannopyranosyl-D-glucopyranose is crucial in the synthesis and processing of glycoproteins. For instance, it's involved in the chemoenzymatic synthesis of N-linked core oligosaccharides, a key component in N-glycans, which are essential for protein folding and cellular recognition (Watt et al., 1997). Additionally, studies have focused on synthesizing various tetrasaccharides and pentasaccharides, closely related to N-glycoproteins, which are crucial for understanding the structure and function of these proteins (Paulsen & Peters, 1987), (Paulsen, Heume, Györgydeák, & Lebuhn, 1985).
Enzyme Inhibition Studies
Research has been conducted on disaccharides like 4-O-beta-D-mannopyranosyl-D-glucopyranose for their potential as enzyme inhibitors. These compounds are useful for probing pathways in N-linked glycoprotein processing and may have applications in chemotherapy for certain viral diseases (Suhara & Achiwa, 1995).
Chemical Glycosylation Mechanisms
Understanding the chemical glycosylation mechanisms, particularly the beta-mannopyranosides, is crucial for synthetic carbohydrate chemistry. Insights into these mechanisms have led to more efficient synthesis methods for these compounds, with implications in various biochemical processes (Crich, 2010).
Degradation and Fermentation Studies
4-O-beta-D-mannopyranosyl-D-glucopyranose has been studied in the context of its degradation by human fecal enzymes and the fermentation process by intestinal anaerobic bacteria. These studies have implications for understanding gut microbiota and their role in human health (Matsuura, 1998).
Structural Analysis and Synthesis
Extensive research has been done on the structural analysis and synthesis of various derivatives of 4-O-beta-D-mannopyranosyl-D-glucopyranose. These studies include the development of synthetic pathways and the exploration of their molecular structures, which is essential for their application in biochemical and pharmaceutical fields (Kim et al., 2008).
Zukünftige Richtungen
The enzyme that catalyzes the reaction involving 4-O-beta-D-Mannopyranosyl-D-glucopyranose forms part of a mannan catabolic pathway in the anaerobic bacterium Bacteroides fragilis NCTC 9343 . This suggests potential future research directions in understanding this pathway and its implications in the metabolism of this bacterium .
Eigenschaften
IUPAC Name |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9+,10-,11?,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBGYTABKSRVRQ-OKIQBEFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-O-beta-D-mannopyranosyl-D-glucopyranose | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




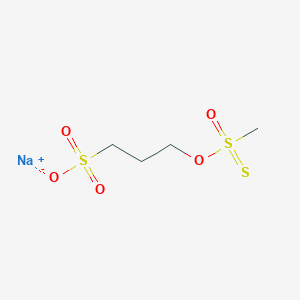



![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)
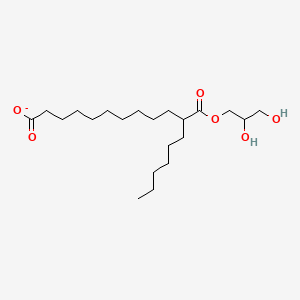

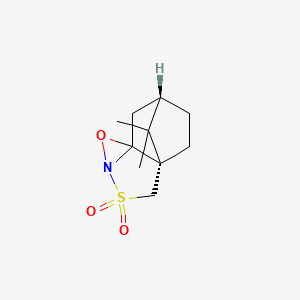
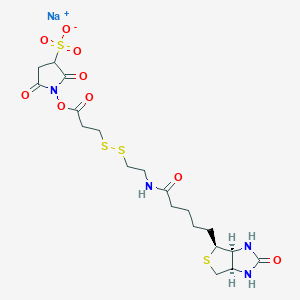
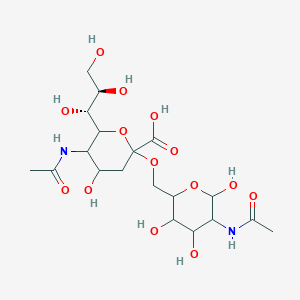
![1-[3-[2-[(4-Azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfinate](/img/structure/B1139967.png)
